molecular formula C12H28OSiSn B14138013 tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane CAS No. 89045-23-8

tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane

Katalognummer: B14138013
CAS-Nummer: 89045-23-8
Molekulargewicht: 335.14 g/mol
InChI-Schlüssel: FUFKJQSHYXNPLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane: is a chemical compound with the molecular formula C16H30OSi. It is a unique organosilicon compound that features a tert-butyl group, dimethylsilyl group, and a trimethylstannyl group. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane typically involves multiple steps. One common synthetic route includes the following steps:

Analyse Chemischer Reaktionen

tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the trimethylstannyl group can be replaced by other functional groups using reagents like halogens or organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

tert-Butyl(dimethyl){[2-(trimethylstannyl)prop-2-en-1-yl]oxy}silane can be compared with other similar compounds to highlight its uniqueness:

    tert-Butyldimethyl(2-propynyloxy)silane: This compound has a similar structure but lacks the trimethylstannyl group, resulting in different reactivity and applications.

    tert-Butyl(dimethyl)silyloxy-2-propyne: This compound is an intermediate in the synthesis of the target compound and has distinct properties and uses.

    tert-Butyl(dimethyl)silyloxyacetaldehyde: Another related compound with different functional groups and applications.

Eigenschaften

CAS-Nummer

89045-23-8

Molekularformel

C12H28OSiSn

Molekulargewicht

335.14 g/mol

IUPAC-Name

tert-butyl-dimethyl-(2-trimethylstannylprop-2-enoxy)silane

InChI

InChI=1S/C9H19OSi.3CH3.Sn/c1-7-8-10-11(5,6)9(2,3)4;;;;/h1,8H2,2-6H3;3*1H3;

InChI-Schlüssel

FUFKJQSHYXNPLX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC(=C)[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.